Pyrrole-3-carboxylic acid hydrate
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Overview
Description
Pyrrole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its beige to brown crystalline powder appearance . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Pyrrole-3-carboxylic acid hydrate is known to have a diverse nature of activities . .
Mode of Action
It is known that pyrrole-containing compounds can interact with various biological targets due to their diverse nature of activities .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways due to their diverse nature of activities . .
Result of Action
It is known that pyrrole-containing compounds can have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Action Environment
It is known that the compound is soluble in water, benzene, diethyl ether, and petrol ether , which could potentially influence its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrrole-containing compounds have diverse biological activities and are found in many natural products
Cellular Effects
One study has shown that poly(pyrrole-3-carboxylic acid) nanoparticles, which are synthesized using Pyrrole-3-carboxylic acid hydrate, can be used as carriers for combined chemo-photothermal therapy . These nanoparticles exhibited pH-sensitive and near-infrared laser-controlled drug release, which was beneficial for drug enrichment in the tumor and for reducing the toxicity and side effects in normal tissue .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 144.0°C to 147.0°C , suggesting that it is stable at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrole-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron(III) chloride and other reagents ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: Pyrrole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,3-diones.
Reduction: Reduction reactions can convert pyrrole-3-carboxylic acid to pyrrole-3-methanol.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
Pyrrole-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific electronic properties.
Comparison with Similar Compounds
- Pyrrole-2-carboxylic acid
- Pyrrole-3,4-dicarboxylic acid
- Indole-3-carboxylic acid
Comparison: Pyrrole-3-carboxylic acid hydrate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity. Compared to pyrrole-2-carboxylic acid, it has different electronic properties and reactivity towards electrophilic substitution . Indole-3-carboxylic acid, while structurally similar, contains an additional benzene ring, leading to different chemical and biological properties .
Properties
IUPAC Name |
1H-pyrrole-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUWWPGGBWCTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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